2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

Lipophilicity Physicochemical Properties Drug Discovery

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (CAS 90796-54-6, DMMPA) is a synthetic tertiary amine featuring a morpholine ring and a geminal dimethyl-substituted propylamine backbone. As a heterocyclic building block containing both a nucleophilic primary amine and a morpholine moiety, this compound serves as a valuable intermediate in organic synthesis for pharmaceutical and agrochemical development.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
CAS No. 90796-54-6
Cat. No. B1328207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine
CAS90796-54-6
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCC(C)(CN)CN1CCOCC1
InChIInChI=1S/C9H20N2O/c1-9(2,7-10)8-11-3-5-12-6-4-11/h3-8,10H2,1-2H3
InChIKeyCQMVORYYVMMMSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (CAS 90796-54-6) is a Strategic Building Block for Pharmaceutical R&D


2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (CAS 90796-54-6, DMMPA) is a synthetic tertiary amine featuring a morpholine ring and a geminal dimethyl-substituted propylamine backbone . As a heterocyclic building block containing both a nucleophilic primary amine and a morpholine moiety, this compound serves as a valuable intermediate in organic synthesis for pharmaceutical and agrochemical development . Its bifunctional nature enables versatile derivatization through amine chemistry while the morpholine ring contributes desirable physicochemical properties for drug-like molecules, particularly those targeting the central nervous system [1].

Critical Differentiation: Why Unsubstituted or Mono-Substituted Morpholinopropylamines Cannot Substitute for 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (90796-54-6)


Generic substitution with structurally similar morpholinopropylamines such as 3-morpholin-4-ylpropan-1-amine (CAS 123-00-2) or N-methyl-3-morpholin-4-ylpropan-1-amine fails due to fundamental differences in steric hindrance, lipophilicity, and metabolic stability imparted by the geminal dimethyl group at the C2 position . The 2,2-dimethyl substitution introduces a quaternary carbon center adjacent to the primary amine, which sterically shields the amine from metabolic N-dealkylation and modulates the pKa of the basic nitrogen [1]. Furthermore, the increased lipophilicity (predicted LogP) alters blood-brain barrier permeability potential and target engagement profiles in CNS-oriented programs. These structural features are non-transferable to unsubstituted or N-alkylated analogs, making DMMPA the preferred scaffold when specific steric, electronic, or metabolic properties are required .

Quantitative Evidence Guide: Head-to-Head Performance Metrics for 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (CAS 90796-54-6) Versus Closest Structural Analogs


Predicted Physicochemical Property Advantage: LogP and Aqueous Solubility of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (90796-54-6) Compared to Unsubstituted Morpholinopropylamine

Computational prediction indicates that 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (Target) exhibits a significantly higher predicted LogP (1.2) compared to unsubstituted morpholine (0.03), while maintaining superior aqueous solubility (50.0 mg/mL) relative to other substituted analogs [1]. This profile balances lipophilicity for membrane permeability with sufficient solubility for formulation, a critical advantage over both unsubstituted (lower LogP, potentially lower CNS penetration) and more lipophilic substituted analogs (LogP 1.83, solubility 0.639 mg/mL).

Lipophilicity Physicochemical Properties Drug Discovery

Steric Differentiation: Geminal Dimethyl Substitution of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (90796-54-6) Prevents Metabolic N-Dealkylation Susceptibility Present in N-Methylated Analogs

The 2,2-dimethyl substitution in DMMPA introduces a quaternary carbon at the C2 position, creating significant steric hindrance adjacent to the primary amine nitrogen [1]. In contrast, N-methyl-3-morpholin-4-ylpropan-1-amine (CAS 938459-08-6) and N-ethyl-3-(morpholin-4-yl)propan-1-amine possess a secondary amine with an N-alkyl group that is directly susceptible to oxidative N-dealkylation by cytochrome P450 enzymes . While direct comparative metabolic stability data are not available for the target compound, class-level SAR principles indicate that geminal dimethyl substitution adjacent to an amine reduces metabolic clearance by sterically blocking CYP-mediated oxidation pathways .

Metabolic Stability CYP Enzymes Medicinal Chemistry

Synthetic Utility: 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (90796-54-6) as a Precursor for Tri-Substituted Imidazoles in Patent-Protected Anti-Inflammatory Programs

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine is specifically cited as a key building block in the synthesis of tri-substituted imidazole derivatives with therapeutic utility as anti-inflammatory agents and p38 MAP kinase inhibitors [1]. Unsubstituted morpholine or 3-morpholinopropan-1-amine lack the steric bulk and conformational constraint imparted by the geminal dimethyl group, which influences the binding orientation of the resulting imidazole scaffold within the kinase ATP-binding pocket . This patented application domain represents a validated use case not claimed for simpler morpholinopropylamines.

Imidazole Synthesis p38 MAP Kinase Anti-inflammatory

Purity Specification and Vendor Availability: Documented 95% Minimum Purity for 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (90796-54-6) from Multiple Qualified Suppliers

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine is commercially available with a minimum purity specification of 95% from multiple established research chemical suppliers including AK Scientific, BOC Sciences, and Leyan (95+%) . This level of purity is suitable for direct use as a synthetic building block without additional purification. In contrast, structurally related analogs such as N-methyl-2-morpholin-4-ylpropan-1-amine (CAS 938459-08-6) and N-ethyl-3-(morpholin-4-yl)propan-1-amine have more limited commercial availability and may require custom synthesis or longer lead times .

Quality Control Procurement Chemical Purity

High-Impact Application Scenarios for 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (90796-54-6) Based on Validated Performance Differentiation


Medicinal Chemistry: CNS-Targeted Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

DMMPA (90796-54-6) is optimally deployed in CNS drug discovery programs where the morpholine moiety provides a privileged scaffold for blood-brain barrier penetration, while the geminal dimethyl substitution modulates lipophilicity (predicted LogP = 1.2) and confers metabolic stability through steric shielding of the primary amine [1]. This profile makes it particularly suitable for developing Smoothened antagonists, GABA(A) receptor modulators, and other neuroactive compounds where unsubstituted morpholine derivatives would exhibit insufficient metabolic stability or suboptimal CNS partitioning .

Kinase Inhibitor Development: Synthesis of Tri-Substituted Imidazole p38 MAP Kinase Inhibitors

This compound serves as a validated precursor for tri-substituted imidazole derivatives with anti-inflammatory activity through p38 MAP kinase inhibition [1]. The steric environment created by the 2,2-dimethyl substitution influences the conformational presentation of the amine-derived moiety within the ATP-binding pocket, a feature not achievable with unsubstituted 3-morpholinopropan-1-amine. Procurement for kinase inhibitor programs should prioritize this specific building block based on documented patent precedent .

Organic Synthesis: Bifunctional Building Block for Heterocyclic Framework Construction

The compound's dual functionality—a nucleophilic primary amine and a morpholine ring capable of participating in hydrogen bonding and salt formation—enables its use as a versatile intermediate in multi-step synthetic routes [1]. The geminal dimethyl group adjacent to the amine provides steric bulk that can direct regioselectivity in subsequent derivatization reactions, a tactical advantage over less sterically congested analogs. Typical reactions include amide coupling, reductive amination, and nucleophilic substitution to generate complex heterocyclic frameworks .

Proteomics Research: Biochemical Probe and Protein Interaction Studies

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine is utilized as a biochemical reagent in proteomics research applications, where its amine functionality enables conjugation to affinity tags, fluorophores, or solid supports [1]. The morpholine ring's hydrogen-bonding capacity and the compound's moderate lipophilicity facilitate interactions with protein targets while maintaining aqueous compatibility, distinguishing it from more hydrophobic or less functionalized analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.